(E)-Ethyl 2-methyl-4-oxobut-2-enoate
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Overview
Description
(E)-Ethyl 2-methyl-4-oxobut-2-enoate is an organic compound with the molecular formula C7H10O3. It is an ester derived from the condensation of ethyl alcohol and 2-methyl-4-oxobut-2-enoic acid. This compound is characterized by its conjugated double bond and carbonyl group, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-methyl-4-oxobut-2-enoate typically involves the esterification of 2-methyl-4-oxobut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amino esters, thioesters, halo esters.
Scientific Research Applications
(E)-Ethyl 2-methyl-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-methyl-4-oxobut-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The conjugated double bond and carbonyl group facilitate its binding to active sites, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of enzymes and influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the conjugated double bond.
Methyl 2-methyl-4-oxobut-2-enoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxobutanoate: Similar but with a different position of the carbonyl group.
Uniqueness
(E)-Ethyl 2-methyl-4-oxobut-2-enoate is unique due to its conjugated double bond, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl (E)-2-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)6(2)4-5-8/h4-5H,3H2,1-2H3/b6-4+ |
InChI Key |
SHPFIKDJWFHYJR-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=O)/C |
Canonical SMILES |
CCOC(=O)C(=CC=O)C |
Origin of Product |
United States |
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